molecular formula C27H42O7 B12110237 Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate

Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12110237
M. Wt: 478.6 g/mol
InChI Key: SUTLWFUELCOTMI-UHFFFAOYSA-N
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Description

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, keto, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester typically involves multiple steps. One common method is the esterification of cholanic acid derivatives. The process begins with the protection of hydroxyl groups using acetic anhydride, followed by selective oxidation to introduce the keto group. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product. Microwave-assisted synthesis is another method that can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The hydroxyl and keto groups may also participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H42O7

Molecular Weight

478.6 g/mol

IUPAC Name

methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H42O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-24,29,31H,6-13H2,1-5H3

InChI Key

SUTLWFUELCOTMI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)O)C)O)OC(=O)C)C

Origin of Product

United States

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